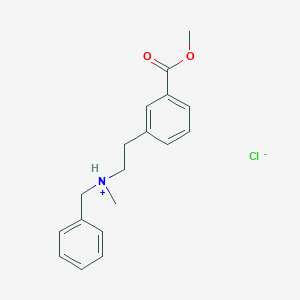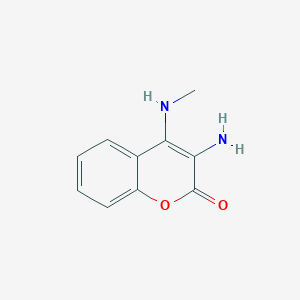
Coumarin, 3-amino-4-methylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-amino-4-methylamino-, also known as 3-Amino-4-methylamino coumarin, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they have been used for medicinal purposes for centuries. Coumarin, 3-amino-4-methylamino- has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用機序
The mechanism of action of coumarin, 3-amino-4-methylamino- is not fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. Coumarin, 3-amino-4-methylamino- has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of coumarin, 3-amino-4-methylamino- have been studied extensively. Research has shown that this compound can reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
実験室実験の利点と制限
One advantage of coumarin, 3-amino-4-methylamino- is that it has been extensively studied for its potential therapeutic properties. This means that there is a large body of research available on this compound, which can help guide future research. However, one limitation of this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.
将来の方向性
There are many potential future directions for research on coumarin, 3-amino-4-methylamino-. One area of interest is the use of this compound in the treatment of cancer. Research has shown that coumarin, 3-amino-4-methylamino- has antitumor properties, and it may be effective in treating various types of cancer. Another area of interest is the use of this compound in the treatment of Alzheimer's disease. Research has shown that coumarin, 3-amino-4-methylamino- has antioxidant properties, which can help protect against oxidative damage in the brain. Additionally, research on the mechanism of action of this compound may help identify new targets for drug development.
合成法
Coumarin, 3-amino-4-methylamino- can be synthesized using a variety of methods. One common method involves the reaction of 3-acetylcoumarin with methylamine and ammonia in the presence of a catalyst. Another method involves the reaction of 3-nitrocoumarin with methylamine and hydrogen gas in the presence of a palladium catalyst. Both methods result in the formation of coumarin, 3-amino-4-methylamino-.
科学的研究の応用
Coumarin, 3-amino-4-methylamino- has been studied extensively for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
CAS番号 |
59288-10-7 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
3-amino-4-(methylamino)chromen-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
InChIキー |
VUGQMTSDCGZIHF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
正規SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
その他のCAS番号 |
59288-10-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
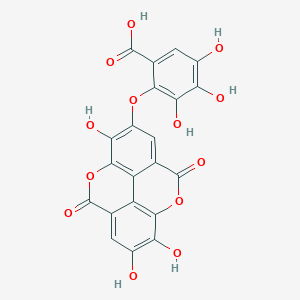

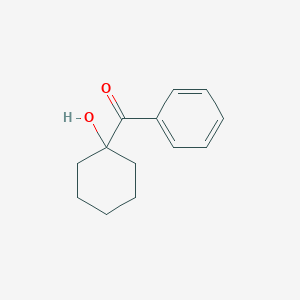


![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
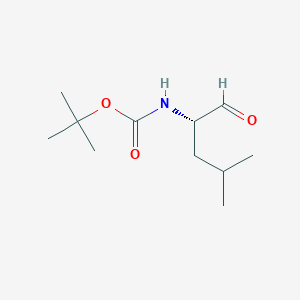


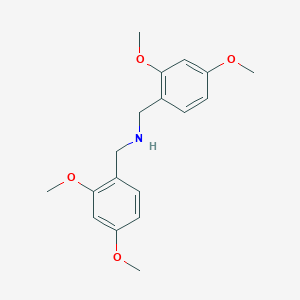

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
